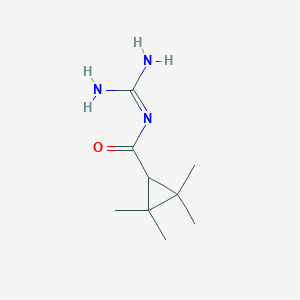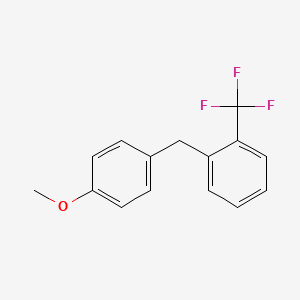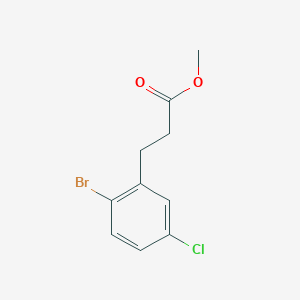
Methyl 3-(2-bromo-5-chlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-bromo-5-chlorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-5-chlorophenyl)propanoate typically involves the esterification of 3-(2-bromo-5-chlorophenyl)propanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-bromo-5-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl propanoates.
Reduction: Formation of 3-(2-bromo-5-chlorophenyl)propanol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Applications De Recherche Scientifique
Methyl 3-(2-bromo-5-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-bromo-5-chlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2-chlorophenyl)propanoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 3-(2-bromophenyl)propanoate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Methyl 3-(2-bromo-5-fluorophenyl)propanoate: Contains a fluorine atom instead of chlorine, which can alter its electronic properties and reactivity.
Uniqueness
Methyl 3-(2-bromo-5-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution pattern can significantly influence its chemical reactivity, making it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
methyl 3-(2-bromo-5-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H10BrClO2/c1-14-10(13)5-2-7-6-8(12)3-4-9(7)11/h3-4,6H,2,5H2,1H3 |
Clé InChI |
ARIKQYLZVJPNAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(C=CC(=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


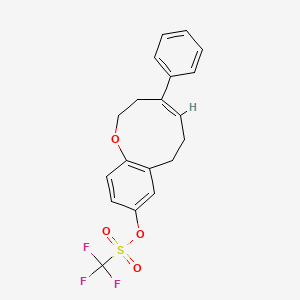

![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)
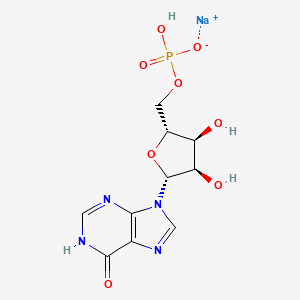
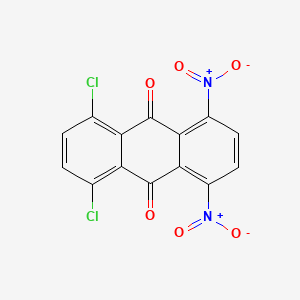
![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)
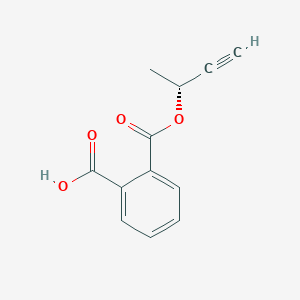
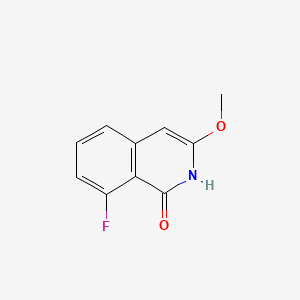
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
